NH2-PEG2-C6-Cl
Overview
Description
NH2-PEG2-C6-Cl is a compound that belongs to the class of PEG-based linkers used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules. These linkers are crucial for joining two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
NH2-PEG2-C6-Cl can be synthesized through a multi-step process. One common method involves reacting 6-bromohexane with N-Hydroxyethyl-β-alanine methyl ester (N-BOC-β-alanine methyl ester). The reaction proceeds through deprotection (removal of the hydroxyl protecting group) and subsequent chlorination to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as solvent extraction, purification through chromatography, and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
NH2-PEG2-C6-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the amino group.
Scientific Research Applications
NH2-PEG2-C6-Cl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the study of protein degradation.
Biology: Employed in biochemical assays to investigate protein interactions and functions.
Medicine: Potential use in drug development for targeted protein degradation therapies.
Industry: Utilized in the production of specialized chemicals and materials for research and development.
Mechanism of Action
NH2-PEG2-C6-Cl functions as a linker in PROTAC molecules, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby regulating protein levels within the cell .
Comparison with Similar Compounds
Similar Compounds
NH2-PEG3-C6-Cl: Another PEG-based linker with a similar structure but different chain length.
NH2-PEG5-C6-Cl: A longer PEG-based linker used for similar applications.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A PEG-based linker used in the synthesis of antibody-drug conjugates.
Uniqueness
NH2-PEG2-C6-Cl is unique due to its specific chain length and functional groups, making it suitable for particular applications in PROTAC synthesis. Its balance of hydrophilicity and reactivity allows for efficient protein degradation and targeted therapeutic applications.
Properties
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22ClNO2/c11-5-3-1-2-4-7-13-9-10-14-8-6-12/h1-10,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAUJBZQEHFSKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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